6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Condensation Reaction: The final step involves the condensation of the brominated quinazolinone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinazolinone core or the benzylidene group.
Oxidation Reactions: Oxidation of the dimethylamino group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products Formed
Scientific Research Applications
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylquinazolin-4(3H)-one: Lacks the benzylidene and dimethylamino groups.
3-(4-((4-(Dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one: Lacks the bromine atom.
6-Bromo-3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one: Lacks the dimethylamino group.
Uniqueness
The presence of the bromine atom, the dimethylamino group, and the benzylidene group in 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one makes it unique
Properties
CAS No. |
84647-28-9 |
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Molecular Formula |
C24H21BrN4O |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
6-bromo-3-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O/c1-16-27-23-13-6-18(25)14-22(23)24(30)29(16)21-11-7-19(8-12-21)26-15-17-4-9-20(10-5-17)28(2)3/h4-15H,1-3H3 |
InChI Key |
GYJYJVSMPWLXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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